3-Fluoro-4'-(methylsulfanyl)[1,1'-biphenyl]-4-amine
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Overview
Description
3-Fluoro-4’-(methylsulfanyl)[1,1’-biphenyl]-4-amine is an organic compound with the molecular formula C13H12FNS It is a biphenyl derivative with a fluorine atom at the 3-position and a methylsulfanyl group at the 4’-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4’-(methylsulfanyl)[1,1’-biphenyl]-4-amine typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and catalysts may also be adjusted to reduce costs and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4’-(methylsulfanyl)[1,1’-biphenyl]-4-amine undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted biphenyl derivatives
Scientific Research Applications
3-Fluoro-4’-(methylsulfanyl)[1,1’-biphenyl]-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 3-Fluoro-4’-(methylsulfanyl)[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets. For example, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Fluoro-4’-(methylsulfanyl)[1,1’-biphenyl]-4-amine is unique due to the presence of both a fluorine atom and a methylsulfanyl group, which can impart distinct chemical and biological properties. This combination of functional groups can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H12FNS |
---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
2-fluoro-4-(4-methylsulfanylphenyl)aniline |
InChI |
InChI=1S/C13H12FNS/c1-16-11-5-2-9(3-6-11)10-4-7-13(15)12(14)8-10/h2-8H,15H2,1H3 |
InChI Key |
APMCIANUQPQXSN-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=CC(=C(C=C2)N)F |
Origin of Product |
United States |
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